Product packaging for 2-Hydroxy-L-Phenylalanine(Cat. No.:CAS No. 7423-92-9)

2-Hydroxy-L-Phenylalanine

Cat. No.: B556767
CAS No.: 7423-92-9
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-ZETCQYMHSA-N
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Description

Context within Aromatic Amino Acid Metabolism

The metabolism of aromatic amino acids—primarily L-phenylalanine, L-tyrosine, and L-tryptophan—is a cornerstone of biochemistry, leading to the synthesis of proteins and a vast array of essential secondary metabolites. nih.govwikipedia.org L-phenylalanine is an essential amino acid for humans, meaning it must be obtained from the diet. wikipedia.orgnih.gov Its primary metabolic fate is its conversion to L-tyrosine (4-hydroxy-L-phenylalanine). wikipedia.orgcreative-proteomics.com This reaction is a critical step, catalyzed with high specificity by the enzyme phenylalanine-4-hydroxylase, which requires tetrahydrobiopterin (B1682763) as a cofactor. lupinepublishers.comwikipedia.org

Unlike the highly specific enzymatic production of L-tyrosine, 2-Hydroxy-L-Phenylalanine is not typically a product of primary metabolic pathways. mdpi.com Instead, its formation is often linked to non-enzymatic processes, particularly the free radical hydroxylation of L-phenylalanine that occurs under conditions of oxidative stress. lupinepublishers.commdpi.com When hydroxyl radicals (•OH) are present, they can attack the aromatic ring of phenylalanine at any position, leading to the formation of a mixture of isomers: this compound (ortho-), 3-Hydroxy-L-Phenylalanine (meta-), and 4-Hydroxy-L-Phenylalanine (para-). lupinepublishers.comnih.gov The enzymatic pathway's specificity for the para position stands in stark contrast to the less discriminate nature of chemical hydroxylation. lupinepublishers.com

Significance as a Phenylalanine Isomer

The significance of this compound lies in its status as a rare isomer of tyrosine and its role as an indicator of oxidative damage. lupinepublishers.commdpi.com While L-tyrosine is abundant and fundamental to protein structure and the synthesis of neurotransmitters like dopamine (B1211576) and hormones like thyroxine, this compound is found in much lower concentrations in biological fluids like serum. lupinepublishers.comwikipedia.org Its elevated presence is widely regarded as a reliable biomarker for the in vivo production of hydroxyl radicals, which are implicated in aging and numerous pathological conditions. lupinepublishers.commdpi.com

Research has quantified the relative serum concentrations of these isomers in healthy individuals, consistently finding that the para-isomer (L-tyrosine) is predominant, while the ortho-isomer (this compound) is present at nanomolar levels. lupinepublishers.com This baseline allows for the detection of increased ortho-isomer levels as a proxy for systemic oxidative stress. lupinepublishers.com Beyond its role as a biomarker, the potential utility of this compound and its meta-isomer has been considered in the context of diseases such as Parkinson's and Alzheimer's. lupinepublishers.com

Table 1: Comparison of Hydroxy-L-Phenylalanine Isomers
IsomerCommon NamePosition of Hydroxyl GroupPrimary Mode of FormationBiological Significance
This compoundL-o-tyrosineortho-Non-enzymatic radical hydroxylation lupinepublishers.commdpi.comBiomarker for oxidative stress lupinepublishers.commdpi.com
3-Hydroxy-L-PhenylalanineL-m-tyrosinemeta-Non-enzymatic radical hydroxylation lupinepublishers.comInvestigated for therapeutic potential lupinepublishers.com
4-Hydroxy-L-PhenylalanineL-tyrosinepara-Enzymatic (Phenylalanine hydroxylase) lupinepublishers.comcreative-proteomics.comProteinogenic amino acid; precursor to neurotransmitters and hormones wikipedia.orgwikipedia.org

Stereochemical Considerations in Biological Systems

Stereochemistry is a fundamental principle in biology, as living systems demonstrate a profound preference for specific enantiomers of chiral molecules. researchgate.net The building blocks of proteins are almost exclusively L-amino acids, and enzymes are typically highly stereospecific, acting on or producing only one enantiomer. wikipedia.orgresearchgate.net

The "L" designation in this compound refers to its absolute configuration at the alpha-carbon, which is identical to that of the naturally occurring L-phenylalanine from which it is often derived. Maintaining this specific stereochemistry is crucial when studying its biological effects or synthesizing it for research purposes. Chemical synthesis methods have been developed that preserve the stereocenter; for instance, treating L-phenylalanine with aqueous sodium nitrite (B80452) in sulfuric acid proceeds via a double SN2 reaction mechanism that results in the retention of the (S)-configuration. researchgate.net Furthermore, biocatalytic methods using enzymes such as transaminases offer a powerful route to produce the enantiomerically pure L-isomer, leveraging the inherent stereoselectivity of biological catalysts. nih.govresearchgate.net

Table 2: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid nih.gov
Molecular FormulaC₉H₁₁NO₃ nih.govbiosynth.com
Molecular Weight181.19 g/mol nih.govbiosynth.com
CAS Number7423-92-9 nih.gov
Melting Point262 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B556767 2-Hydroxy-L-Phenylalanine CAS No. 7423-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995710
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-92-9
Record name (-)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Endogenous Formation Pathways of 2 Hydroxy L Phenylalanine

Natural Rarity and Detection in Biological Samples

2-Hydroxy-L-phenylalanine is considered a rare, non-proteinogenic amino acid. wikidoc.orgmdpi.com Its natural occurrence is largely associated with conditions of oxidative stress. nih.govresearchgate.net The detection of this compound, along with its isomer m-tyrosine, in biological samples is often used as a biomarker for oxidative damage. nih.govresearchgate.net

Elevated levels of this compound have been identified in various tissues and fluids in connection with several diseases characterized by increased oxidative stress, including:

Aging cardiac muscle. nih.govresearchgate.net

Diabetes. nih.govresearchgate.net

Atherosclerosis. nih.govresearchgate.net

Cataract formation. nih.govresearchgate.net

Chronic lung disease. nih.govresearchgate.net

For instance, studies have detected this compound in the synovial fluid and blood of patients with rheumatoid arthritis. nih.gov It has also been found in brain tissue following hydrogen peroxide poisoning and in retinal tissues of hyperglycemic rats. nih.gov The presence of free o-tyrosine has been noted in unirradiated chicken tissue, while protein-bound o-tyrosine levels increase upon irradiation, a process that generates hydroxyl radicals. tandfonline.comtandfonline.com

Table 1: Detection of this compound (o-tyrosine) in Various Biological Samples and Conditions

Sample Type Condition Significance Reference(s)
Human Synovial Fluid/Blood Rheumatoid Arthritis Marker of elevated reactive oxygen species nih.gov
Human Brain Tissue Hydrogen Peroxide Poisoning Indicator of oxidative damage nih.gov
Rat Retinal Tissue Hyperglycemia (Diabetes) 67% higher than controls nih.gov
Human Cardiac Muscle Aging Marker of age-related oxidative stress nih.govresearchgate.net
Human Aortas Atherosclerosis / Normal Aging Indicator of protein oxidation nih.govresearchgate.net
Human Lens Proteins Cataract Formation Marker of oxidative damage to proteins nih.govresearchgate.net
Chicken Tissue Food Irradiation Increases with radiation dose tandfonline.comtandfonline.com

Non-Enzymatic Hydroxylation of L-Phenylalanine

The primary pathway for the formation of this compound in the body is through the non-enzymatic hydroxylation of L-phenylalanine. nih.govmdpi.com This process is a direct consequence of oxidative stress, where reactive oxygen species (ROS) attack the aromatic ring of phenylalanine.

Under conditions of oxidative stress, elevated levels of free radicals lead to the non-enzymatic hydroxylation of L-phenylalanine. nih.govresearchgate.net This reaction is not specific and results in the formation of all three tyrosine isomers: o-tyrosine (2-hydroxyphenylalanine), m-tyrosine (3-hydroxyphenylalanine), and p-tyrosine (4-hydroxyphenylalanine). nih.govoup.comigem.org The formation of these isomers can be initiated by powerful oxidants or through photoionization, which generates a phenylalanine radical cation that subsequently reacts with water. nih.gov

The hydroxyl radical (•OH) is a highly reactive oxygen species that plays a significant role in biological damage. oup.com It readily attacks the aromatic ring of L-phenylalanine in an addition reaction. nih.govoup.comrsc.org This initial attack forms a highly reactive hydroxyphenylalanine radical intermediate. nih.gov This intermediate can then undergo further reactions to form the stable tyrosine isomers. nih.gov

The reaction between the hydroxyl radical and L-phenylalanine is a primary mechanism for the formation of this compound. rsc.orgnih.govnih.gov In fact, o-tyrosine is considered a major product of this specific reaction, particularly in aqueous solutions. rsc.org The generation of hydroxyl radicals via methods like the Fenton reaction (Fe²⁺ + H₂O₂) or gamma-radiolysis of water has been shown experimentally to produce all three tyrosine isomers from phenylalanine. nih.govigem.orgnih.gov The measurement of these isomers, particularly o-tyrosine and m-tyrosine, serves as a sensitive method for detecting hydroxyl radical formation. nih.govoup.com

Enzymatic Formation from L-Phenylalanine

While the non-enzymatic pathway is the main source of this compound in humans, some enzymatic formation can occur, often as a side reaction of enzymes that primarily catalyze other transformations.

Enzymatic hydroxylation of amino acids is typically characterized by high regioselectivity, meaning the enzyme directs the hydroxyl group to a specific position on the substrate molecule. mdpi.com For example, Phenylalanine hydroxylase (PAH) is known for its high specificity in converting L-phenylalanine almost exclusively to p-tyrosine. wikipedia.orgnih.gov However, some enzymes, particularly those from microbial sources, have been identified that exhibit different regioselectivity. For instance, a specific phenylalanine 3-hydroxylase (Phe3H) has been characterized that synthesizes m-tyrosine from L-phenylalanine. nih.gov While enzymes dedicated to forming this compound are not common in mammals, it has been found as a structural component of certain antibiotics produced by bacteria, indicating specific enzymatic pathways exist in those organisms. researchgate.net

Phenylalanine hydroxylase (PAH) is the primary enzyme responsible for the catabolism of excess L-phenylalanine in humans, converting it to p-tyrosine. wikipedia.orgnih.gov This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH₄). researchgate.netnih.gov While PAH is highly specific for the para position, under certain conditions, trace amounts of other isomers might be formed, though this is not its main physiological function. nih.govoup.com

Other related enzymes in the aromatic amino acid hydroxylase family, such as Tyrosine Hydroxylase (TyrH), can also act on L-phenylalanine. nih.govnih.gov TyrH, which normally converts L-tyrosine to L-DOPA, can hydroxylate L-phenylalanine as an alternative substrate, producing L-tyrosine (p-tyrosine) and small quantities of 3-hydroxyphenylalanine (m-tyrosine). nih.govwikipedia.org Although the formation of this compound by these specific enzymes in humans is not a significant pathway, the potential for minor, non-specific reactions exists. oup.comnih.gov

Table 2: Comparison of L-Phenylalanine Hydroxylation Pathways

Pathway Mechanism Key Reactants/Enzymes Primary Products Regioselectivity Reference(s)
Non-Enzymatic Free radical attack Hydroxyl radical (•OH), other ROS o-, m-, and p-tyrosine Low (produces all isomers) nih.govoup.comigem.org
Enzymatic (PAH) Catalytic hydroxylation Phenylalanine Hydroxylase (PAH), O₂, BH₄ p-tyrosine High (specific to para position) wikipedia.orgnih.govnih.gov
Enzymatic (TyrH) Catalytic hydroxylation (side reaction) Tyrosine Hydroxylase (TyrH) p-tyrosine, m-tyrosine (minor) Primarily para and meta nih.govwikipedia.org

Compound Index

Synthetic Methodologies for 2 Hydroxy L Phenylalanine

Chemical Synthesis Approaches

The chemical synthesis of 2-Hydroxy-L-phenylalanine can be achieved through several methods, each with distinct advantages and challenges. These approaches often focus on achieving high stereoselectivity and yield.

Stereospecific Reactions (e.g., SN2 mechanisms)

Stereospecific reactions are crucial for producing enantiomerically pure this compound. One notable method involves a double SN2 reaction starting from readily available L-phenylalanine. researchgate.neted.gov This reaction proceeds with a retention of configuration through two successive inversions at the chiral center. researchgate.net

A typical procedure involves the treatment of L-phenylalanine with aqueous sodium nitrite (B80452) in sulfuric acid, which yields the corresponding α-hydroxy acid. researchgate.net This conversion is a classic example of a stereospecific SN2 reaction that effectively transforms the amino group into a hydroxyl group while maintaining the original stereochemistry of the L-enantiomer. researchgate.neted.gov The resulting product, (S)-2-hydroxy-3-phenylpropanoic acid, is obtained in high yield. researchgate.net

The stereochemical outcome of such reactions is a key point of investigation, as it provides insight into the reaction mechanism. For instance, the conversion of optically active glutamic acid to γ-carboxyl-γ-butyrolactone via diazotization also serves as an example where the stereochemistry of the product helps to elucidate the mechanistic pathway. researchgate.net

Radical-Mediated Hydroxylation Strategies

Hydroxylation of L-phenylalanine can also be achieved through radical-mediated processes. These methods typically involve the generation of hydroxyl radicals (•OH) which then react with the aromatic ring of phenylalanine. oup.comresearchgate.net This reaction is not regioselective and results in a mixture of ortho-, meta-, and para-hydroxylated products, namely this compound (o-tyrosine), 3-hydroxy-L-phenylalanine (m-tyrosine), and 4-hydroxy-L-phenylalanine (p-tyrosine). oup.comnih.govlupinepublishers.com

The generation of hydroxyl radicals can be accomplished through various means, such as the Fenton reaction (H₂O₂ with a ferric iron complex) or by using xanthine (B1682287) oxidase. nih.gov While these methods are effective for producing hydroxylated phenylalanine derivatives, the lack of specificity is a significant drawback for targeted synthesis of the 2-hydroxy isomer. oup.commdpi.com However, this non-enzymatic hydroxylation is relevant in biological contexts as it can occur under conditions of oxidative stress. mdpi.com

The different isomers produced can be separated and quantified using techniques like high-performance liquid chromatography (HPLC). oup.com It has been demonstrated that both D- and L-phenylalanine are hydroxylated by •OH radicals with equal efficiency. nih.gov

Multi-step Organic Synthesis Protocols

Complex, multi-step organic synthesis protocols offer another avenue for the preparation of this compound and its derivatives. These syntheses often involve the use of protecting groups to control reactivity and achieve the desired stereochemistry. For example, Fmoc-L-Phe(2-OH)-OH and Boc-2-hydroxy-L-phenylalanine are protected forms of this compound that are utilized in peptide synthesis. a2bchem.comsigmaaldrich.com

One reported multi-step synthesis starts with L-phenylalanine methyl ester hydrochloride, which is reacted with methyl malonyl chloride. orgsyn.org The resulting product can then undergo further transformations to introduce the hydroxyl group at the desired position. Another approach involves the synthesis of diaryl hydroxyl dicarboxylic acids from amino acids, which can serve as precursors. nih.gov These methods, while often lengthy, provide a high degree of control over the final product's structure.

Furthermore, cascade biocatalysis, which combines multiple enzymatic steps in a single pot, represents a powerful strategy for multi-step organic synthesis. researchgate.netresearchgate.net Although not exclusively chemical, these cascades can be integrated with chemical steps to create efficient and sustainable synthetic routes. For instance, L-phenylalanine can be converted into various high-value chiral chemicals through engineered multi-enzyme pathways. researchgate.netacs.org

Enzymatic Synthesis Approaches

Enzymatic methods for producing this compound are gaining favor due to their high regioselectivity and stereospecificity, offering a more sustainable alternative to traditional chemical synthesis. mdpi.com

Biocatalytic Systems for Amino Acid Hydroxylation

Biocatalytic systems for the hydroxylation of amino acids often utilize whole-cell catalysts or isolated enzymes. researchgate.net Phenylalanine hydroxylase (PAH) is a key enzyme that catalyzes the hydroxylation of L-phenylalanine to produce L-tyrosine (4-hydroxy-L-phenylalanine). wikipedia.org While the natural function of PAH is to produce the para-isomer, engineered versions or other hydroxylases can potentially be used to generate the ortho-isomer, this compound.

The use of whole-cell biocatalysts, such as recombinant E. coli or Corynebacterium glutamicum, is advantageous as it can provide necessary cofactors and protect the enzymes from harsh reaction conditions. mdpi.comresearchgate.net These systems can be designed to overexpress specific hydroxylases, driving the reaction towards the desired product. Cascade biocatalysis, where multiple enzymes are co-expressed in a single host, allows for the one-pot synthesis of complex molecules from simple precursors. researchgate.netbiorxiv.org

For example, a one-pot biocatalytic cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been developed for the high-yield synthesis of various L-phenylalanine derivatives. biorxiv.org Such systems highlight the potential for creating tailored biocatalytic routes to non-standard amino acids like this compound.

Screening and Characterization of Hydroxylases

The discovery and development of novel hydroxylases with desired activity and selectivity are critical for advancing enzymatic synthesis. This involves screening natural sources or using genomic approaches to identify new enzymes. mdpi.com Once identified, these enzymes are characterized to determine their substrate specificity, optimal reaction conditions, and catalytic efficiency.

For instance, phenylalanine hydroxylase (PAH) has been extensively studied. It is a biopterin-dependent aromatic amino acid hydroxylase that uses a non-heme iron for catalysis. wikipedia.org Methods for screening PAH activity and identifying potential activators (pharmacological chaperones) have been developed, often employing techniques like tandem mass spectrometry to detect the formation of tyrosine. rsc.org

The screening for new hydroxylases is not limited to PAH. Other enzymes, such as those from the KDO (3-deoxy-D-manno-octulosonate) family, have been investigated for their ability to hydroxylate various amino acids. mdpi.com By screening diverse microbial genomes and employing protein engineering techniques, it is possible to develop hydroxylases that can efficiently catalyze the formation of this compound. The characterization of these enzymes provides the necessary data to optimize biocatalytic processes for industrial applications.

Whole-Cell Conversion Strategies

Whole-cell biotransformation has emerged as a powerful strategy for the synthesis of complex molecules like this compound, also known as L-phenyllactic acid. This approach utilizes genetically engineered microorganisms, typically Escherichia coli, as self-contained catalysts, eliminating the need for costly and time-consuming enzyme purification. mdpi.comacs.org These systems can be designed to co-express multiple enzymes, creating artificial metabolic pathways that perform multi-step syntheses in a single vessel. rsc.org

A notable strategy involves the use of recombinant E. coli to convert L-phenylalanine into this compound. researchgate.net In one such system, three key enzymes are co-expressed to create an efficient biocatalytic process:

L-amino acid deaminase (l-AAD): This enzyme initiates the process by converting the starting material, L-phenylalanine, into phenylpyruvic acid. researchgate.net

L-lactate dehydrogenase (LDH): This enzyme then reduces phenylpyruvic acid to the final product, this compound. researchgate.net

Formate dehydrogenase (FDH): Crucially, this enzyme is included to regenerate the nicotinamide (B372718) cofactor (NADH) required by the LDH. The regeneration of NADH from NAD+ is essential for the continuous catalytic activity of the dehydrogenase. researchgate.net

This integrated system enables the simultaneous production of the target molecule and regeneration of the necessary cofactor, leading to high efficiency. researchgate.net Research has demonstrated that by using this whole-cell biocatalytic system, a complete (100%) conversion of 30 g·L⁻¹ of L-phenylalanine into this compound can be achieved within 12 hours. researchgate.net The productivity of such systems can be remarkably high, reaching up to 5.2 mM·h⁻¹ per unit of optical density (OD600) of the whole cells. researchgate.net

Below is a table summarizing the key findings from a whole-cell conversion process for this compound synthesis.

ParameterDetailsSource
Biocatalyst Recombinant Escherichia coli researchgate.net
Co-expressed Enzymes L-amino acid deaminase (l-AAD), L-lactate dehydrogenase (LDH), Formate dehydrogenase (FDH) researchgate.net
Starting Substrate L-phenylalanine (Phe) researchgate.net
Intermediate Phenylpyruvic acid (PPA) researchgate.net
Final Product This compound (L-phenyllactic acid, PLA) researchgate.net
Conversion Ratio 100% researchgate.net
Reaction Time 12 hours researchgate.net
Substrate Concentration 30 g·L⁻¹ researchgate.net

Comparative Analysis of Synthetic Routes: Efficacy and Specificity

The synthesis of this compound can be approached through both traditional chemical methods and modern biocatalytic routes. A comparative analysis highlights significant differences in their efficacy and specificity.

Biocatalytic Synthesis: In contrast, biocatalytic methods, particularly whole-cell conversions, offer intrinsic advantages. acs.orgresearchgate.net These processes operate under mild conditions (e.g., physiological pH and temperature), which reduces energy consumption and minimizes the formation of degradation products. acs.org

Efficacy: The whole-cell conversion strategy described previously demonstrates high efficacy, achieving 100% conversion of the substrate to the product. researchgate.net This level of efficiency is often difficult to achieve in multi-step chemical syntheses without extensive optimization and purification between steps. Biocatalytic routes can also exhibit higher turnover rates compared to many chemical catalysts. acs.org

Specificity: One of the most significant advantages of enzymatic and whole-cell catalysis is their exceptional specificity. acs.org

Regioselectivity and Chemoselectivity: Enzymes can target specific functional groups on a complex molecule, which minimizes the need for protecting groups that are a common feature of chemical synthesis. acs.org This reduces the number of reaction steps, leading to a more streamlined, economical, and environmentally friendly process with less waste generation. acs.org

The following table provides a comparative overview of the two synthetic approaches.

FeatureChemical Synthesis (e.g., Nitrosation)Biocatalytic Synthesis (e.g., Whole-Cell Conversion)Source
Reaction Conditions Often harsh (e.g., strong acids)Mild (e.g., physiological pH, ambient temperature) acs.orgresearchgate.net
Specificity Can have issues with side reactions and require chiral resolutionHighly stereospecific, regioselective, and chemoselective acs.org
Efficacy (Conversion) Variable, may be incompleteCan achieve very high or complete conversion (e.g., 100%) researchgate.net
Byproducts More likely to generate undesirable byproductsFewer byproducts, cleaner reaction profiles acs.orgresearchgate.net
Process Complexity May require multiple protection/deprotection stepsOften fewer steps, more streamlined process acs.org
Environmental Impact Can generate significant chemical wasteGenerally considered "greener" and more sustainable acs.org

Metabolic Interconnections and Biological Fate of 2 Hydroxy L Phenylalanine

Integration within Phenylalanine Catabolism Pathways

The primary and most well-established catabolic pathway for the essential amino acid L-phenylalanine begins with its conversion to L-tyrosine (p-tyrosine or 4-hydroxy-L-phenylalanine). reactome.orgdavuniversity.org This irreversible hydroxylation is catalyzed by the enzyme phenylalanine hydroxylase, primarily in the liver. davuniversity.orgmetwarebio.com Tyrosine then undergoes further degradation to ultimately yield fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle. nih.govwikipedia.org

2-Hydroxy-L-phenylalanine (L-o-tyrosine) and its meta-isomer (m-tyrosine) are generally considered products of an alternative, non-enzymatic pathway. They are formed through the free-radical hydroxylation of L-phenylalanine, a reaction that occurs under conditions of elevated oxidative stress when reactive oxygen species are abundant. humanmetabolome.comnih.govmdpi.com The formation of these isomers can occur with either free phenylalanine or phenylalanine residues within proteins. nih.gov

While its formation is often non-enzymatic, research in various organisms suggests its integration into catabolic processes. For instance, in the fungus Penicillium chrysogenum, feeding experiments with labeled L-phenylalanine led to the extracellular accumulation of 2-hydroxyphenylacetate, indicating the existence of a catabolic pathway for phenylalanine that proceeds via an ortho-hydroxylated intermediate. asm.org Therefore, this compound is primarily viewed as a biomarker of oxidative stress that arises from the main phenylalanine pool and is subsequently processed by specific metabolic pathways.

Conversion Pathways and Downstream Metabolites

Once formed, this compound is subjected to further metabolic conversion. The primary fate of this compound involves decarboxylation and deamination followed by oxidation.

Studies in rats using radioactively labeled this compound have identified several key downstream metabolites excreted in urine. The major conversion product is o-hydroxyphenylacetic acid. cdnsciencepub.com This indicates a pathway likely involving transamination to o-hydroxyphenylpyruvic acid, followed by oxidative decarboxylation. Another significant metabolite is o-tyramine, which results from the direct decarboxylation of this compound. cdnsciencepub.com An unidentified conjugate of o-hydroxyphenylacetic acid was also found to be a notable excretory product. cdnsciencepub.com

The table below summarizes the primary metabolites identified following the administration of this compound in rats. cdnsciencepub.com

Precursor CompoundMajor Downstream Metabolites
This compound (L-o-tyrosine)o-Hydroxyphenylacetic acid
o-Tyramine
Conjugate of o-hydroxyphenylacetic acid
Unchanged this compound

Differential Metabolism of L- and D-Phenylalanine Isomers

The metabolic fate of phenylalanine and its derivatives is highly dependent on their stereochemistry. The L-isomers are the naturally occurring forms in proteins and are preferentially recognized by most enzymes. britannica.com In contrast, D-isomers are typically synthetic and are metabolized differently, if at all. ebsco.comwikipedia.org

This stereospecificity extends to the metabolism of 2-hydroxyphenylalanine. Research directly comparing the metabolic fate of the L- and D-isomers of o-tyrosine in rats revealed significant differences. cdnsciencepub.com

Excretion: A larger proportion of the administered D-isomer was excreted unchanged compared to the L-isomer, suggesting that 2-Hydroxy-D-phenylalanine is less efficiently metabolized by the body. cdnsciencepub.com

Metabolite Formation: In vitro experiments showed that o-hydroxyphenylpyruvic acid, a key intermediate in the formation of o-hydroxyphenylacetic acid, was formed from the D-isomer but not from the L-isomer, suggesting the involvement of a D-amino acid oxidase. cdnsciencepub.com Conversely, transamination of the L-isomer could not be demonstrated in vitro. cdnsciencepub.com

Isomer Conversion: Evidence was found for the in vitro conversion of 2-Hydroxy-D-phenylalanine to its L-isomer, providing a potential route for the D-form to enter L-specific metabolic pathways. cdnsciencepub.com

The following table outlines the key metabolic differences observed between the L- and D-isomers of 2-hydroxyphenylalanine based on in vivo and in vitro studies. cdnsciencepub.com

Metabolic FeatureThis compound (L-o-tyrosine)2-Hydroxy-D-phenylalanine (D-o-tyrosine)
Excretion of Unchanged Compound LowerHigher
In Vitro Formation of o-Hydroxyphenylpyruvic Acid Not demonstratedDemonstrated
In Vitro Transamination Not demonstratedNot applicable
In Vitro Conversion to other Isomer Not applicableConverted to L-isomer

Role of 2 Hydroxy L Phenylalanine in Oxidative Stress Research

Utilization as a Hydroxyl Radical (•OH) Assay Substrate

The detection of the highly reactive and short-lived hydroxyl radical (•OH) in biological systems presents a significant analytical challenge. The hydroxylation of L-phenylalanine to its various isomers, including 2-Hydroxy-L-phenylalanine (o-tyrosine), provides a valuable method for this purpose. oup.comubt-uni.netnih.gov

Formation of Isomeric Tyrosines from Phenylalanine Hydroxylation

Under normal physiological conditions, the enzyme phenylalanine hydroxylase specifically converts L-phenylalanine to L-p-tyrosine (4-hydroxyphenylalanine). ku.eduwikipedia.org However, in the presence of oxidative stress, non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals leads to the formation of all three tyrosine isomers: ortho-, meta-, and para-tyrosine. ku.eduwikipedia.orgnih.gov The formation of this compound (o-tyrosine) and m-tyrosine, which are not typically produced by enzymatic pathways in animals, serves as a specific marker for the presence of hydroxyl radicals. ku.edunih.gov

The reaction of the hydroxyl radical with phenylalanine results in the formation of these isomeric tyrosines, and further secondary hydroxylation can yield products like 2,3-dopa and 3,4-dopa. igem.org The distribution of these isomers can, however, be influenced by the reaction conditions. tandfonline.com It is also important to note that peroxynitrite can also lead to the formation of tyrosine isomers from phenylalanine, which necessitates careful interpretation of results, particularly in systems where nitric oxide synthase is active. tandfonline.comtandfonline.com

Table 1: Tyrosine Isomers Formed from L-Phenylalanine

Isomer Common Name Formation Pathway Significance in Oxidative Stress
This compound o-Tyrosine Non-enzymatic hydroxylation by •OH Specific marker for hydroxyl radical formation ku.edunih.gov
3-Hydroxy-L-phenylalanine m-Tyrosine Non-enzymatic hydroxylation by •OH Specific marker for hydroxyl radical formation ku.edunih.gov
4-Hydroxy-L-phenylalanine p-Tyrosine Enzymatic (Phenylalanine Hydroxylase) and non-enzymatic (•OH) Endogenously produced, less specific marker ubt-uni.net

Application in Chemical and Enzymatic Systems

The phenylalanine hydroxylation assay has been successfully employed in various in vitro systems to detect hydroxyl radical generation. For instance, it has been used in studies involving the Fenton reaction (a source of hydroxyl radicals) and with enzymes like xanthine (B1682287) oxidase. igem.orgnih.gov The D-enantiomer of phenylalanine (D-Phe) has been proposed as a more specific probe because it is not a substrate for phenylalanine hydroxylase, thus eliminating the background of enzymatic p-tyrosine formation. oup.comnih.gov Studies have shown that both L-Phe and D-Phe are hydroxylated by •OH with similar efficiency. nih.gov

In Vivo Detection of Hydroxyl Radicals in Biological Organs

The assay has been extended to in vivo models to detect hydroxyl radical production in various organs, such as the heart during ischemia-reperfusion injury. oup.comahajournals.org By measuring the levels of o-tyrosine and m-tyrosine in the venous effluent of an organ after infusion of phenylalanine, researchers can gain insights into the extent of oxidative stress. oup.comahajournals.org However, the specificity of using L-phenylalanine in vivo is a consideration due to the endogenous enzymatic conversion to p-tyrosine. oup.com Kinetic studies have also pointed out that the hydroxylation of phenylalanine is a relatively slow process, which might limit its sensitivity in detecting low levels of hydroxyl radicals in tissues. ubt-uni.net

Mechanistic Studies of Radical-Induced Amino Acid Modification

The formation of this compound is a key outcome of the mechanistic pathways of radical-induced amino acid modification. The primary mechanism involves the addition of a hydroxyl radical to the aromatic ring of phenylalanine, creating a highly reactive hydroxyphenylalanine radical intermediate. nih.gov This intermediate can then undergo further reactions to form the stable tyrosine isomers. nih.gov

Computational studies using density functional theory have explored the thermodynamics and kinetics of hydroxyl radical attack on aromatic amino acids. researchgate.net These studies suggest that while the initial attack on an aliphatic carbon might be energetically favorable, the delocalization and stabilization gained from attacking the aromatic side chain make it the primary target. researchgate.net The proposed mechanism involves the initial addition of a hydroxyl radical to the aromatic ring, followed by the abstraction of a hydrogen atom by a second radical to yield the oxidized product. researchgate.net Peroxyl radicals, formed when carbon-centered radicals react with oxygen, can also participate in chain reactions, leading to the oxidation of various amino acids. portlandpress.com

Implications for Cellular Redox Homeostasis

The generation of this compound and other oxidized amino acid derivatives has significant implications for cellular redox homeostasis, the delicate balance between oxidants and antioxidants. nih.govnih.gov An overproduction of reactive oxygen species (ROS), including the hydroxyl radical, can disrupt this balance, leading to oxidative stress. karger.com This stress can damage cellular components like proteins, lipids, and DNA. nih.govnih.gov

The presence of non-physiological tyrosine isomers like o-tyrosine can serve as a biomarker of this imbalance. mdpi.com Elevated levels of these isomers have been observed in conditions associated with oxidative stress. mdpi.com Furthermore, the incorporation of these modified amino acids into proteins could potentially alter their function and contribute to the pathology of diseases linked to oxidative stress, such as insulin (B600854) resistance. mdpi.com The cellular antioxidant systems, including glutathione (B108866) and various enzymes, work to counteract this oxidative damage and maintain redox balance. scientificarchives.comembopress.org The study of products like this compound provides a window into the ongoing battle between ROS generation and cellular defense mechanisms.

Analytical Techniques for the Research and Quantification of 2 Hydroxy L Phenylalanine

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-Hydroxy-L-phenylalanine. It is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov Various HPLC methods have been developed, often tailored to specific matrices like serum, urine, or chemical reaction mixtures. researchgate.netwiley.com

A typical HPLC system for amino acid analysis consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector. nih.gov For the analysis of this compound and its isomers, reversed-phase columns, such as C18 columns, are frequently used. nih.gov The separation is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. nih.gov

Electrochemical Detection in HPLC

Electrochemical detection (ED) coupled with HPLC is a highly sensitive and selective method for the analysis of electroactive compounds like this compound. researchgate.netmdpi.com This technique is particularly advantageous for detecting the hydroxylated products of phenylalanine. researchgate.net The detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. mdpi.com

In the context of this compound, glassy carbon working electrodes and Ag/AgCl reference electrodes are commonly employed. researchgate.net The applied potential is a critical parameter that is optimized to achieve the best signal-to-noise ratio for the target analytes. For instance, a potential of 0.650 volts has been used for hydroxylated PBNs and 0.550 volts for isomeric tyrosines. researchgate.net This method offers a wide linear dynamic range, allowing for the detection of concentrations from picomolar to micromolar levels. mdpi.com The detection limit for hydroxytyrosine isomers using HPLC-ED can be as low as <10 fmol. oup.com

ParameterValue/DescriptionSource
Detector Type Electrochemical Detector (ED) researchgate.net
Working Electrode Glassy Carbon researchgate.net
Reference Electrode Ag/AgCl researchgate.net
Applied Potential 0.550 - 0.650 Volts (optimized for specific analytes) researchgate.net
Detection Limit <10 fmol for hydroxytyrosines oup.com
Linear Dynamic Range >6 orders of magnitude mdpi.com

Isomeric Separation Strategies

A significant challenge in the analysis of this compound is its separation from its structural isomers, namely 3-hydroxy-L-phenylalanine (m-tyrosine) and 4-hydroxy-L-phenylalanine (p-tyrosine). researchgate.net Effective chromatographic separation is essential for their individual quantification. Chiral stationary phases (CSPs) are instrumental in separating enantiomers (D- and L-isomers) of amino acids. mst.eduunife.it

Several strategies are employed to achieve isomeric separation:

Reversed-Phase HPLC: By carefully optimizing the mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile), pH, and buffer system, baseline separation of the isomers can be achieved on standard reversed-phase columns. nih.govresearchgate.net

Chiral Chromatography: To separate the D- and L-enantiomers of 2-hydroxyphenylalanine, chiral stationary phases are necessary. mst.edu Glycopeptide antibiotics, such as teicoplanin, have been successfully used as CSPs for the separation of various amino acid enantiomers. mst.eduunife.it These separations are typically performed in reversed-phase mode with hydro-organic mobile phases. mst.edu Another approach involves pre-column derivatization with a chiral reagent, followed by separation on a standard achiral column. researchgate.net

Ion-Exchange Chromatography: This technique separates molecules based on their net charge, which can be influenced by the pH of the mobile phase. It has been a traditional method for amino acid analysis. mz-at.de

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of this compound due to its high sensitivity, specificity, and ability to provide structural information. wiley.comnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov

In LC-MS analysis of amino acids, the sample is first separated by HPLC and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used, which can be operated in either positive or negative ion mode to achieve optimal sensitivity for different analytes. wiley.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for the analyte of interest, fragmenting it, and then monitoring a specific product ion. nih.gov This highly selective process significantly reduces background noise and improves the accuracy of quantification. nih.gov

ParameterDescriptionSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization Mode Electrospray Ionization (ESI), positive or negative mode wiley.com
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov
Application Quantitative analysis of amino acids in biological fluids wiley.comnih.gov

Other Spectroscopic and Chromatographic Approaches

Besides HPLC and LC-MS, other analytical methods are utilized in the study of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile amino acids without derivatization, GC-MS can be used for their analysis after appropriate chemical modification to increase their volatility. nih.gov

Circular Dichroism (CD) Spectroscopy: This spectroscopic technique is used to determine the optical conformation (D- or L-isomer) of chiral molecules like this compound. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to identify impurities and confirm the structure of synthesized or isolated compounds. researchgate.net

Capillary Electrophoresis (CE): CE is another separation technique that can be coupled with mass spectrometry for the analysis of amino acids, offering high separation efficiency. researchgate.net

Mechanistic Research on 2 Hydroxy L Phenylalanine in Disease Contexts

Association with Neurodegenerative Conditions (e.g., Parkinson's, Alzheimer's)

The involvement of phenylalanine and its metabolites in neurodegenerative diseases is a complex and evolving area of research. Altered amino acid metabolism has been linked to the pathophysiology of conditions like Parkinson's and Alzheimer's disease. researchgate.netfrontiersin.org

Presence in Serum and Urine as a Biomarker

Elevated levels of phenylalanine and its derivatives, including 2-Hydroxy-L-phenylalanine, have been investigated as potential biomarkers for neurodegenerative diseases. biosynth.com

Parkinson's Disease (PD): Studies have shown that serum phenylalanine levels can be high in newly diagnosed PD patients. frontiersin.org A systematic review of metabolomic studies identified acetyl phenylalanine, a subtype of phenylalanine, as a potential urinary biomarker for diagnosing PD and tracking its progression. nih.gov Changes in the levels of various metabolites in urine and serum are being explored to aid in the early diagnosis and differentiation of neurodegenerative disorders. nih.govmdpi.com For instance, urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of oxidative DNA damage, has been correlated with PD progression. nih.gov

Alzheimer's Disease (AD): In the context of AD, research has pointed to reduced plasma levels of the cholesterol precursor desmosterol, which correlates with cognitive changes, suggesting its potential as a diagnostic biomarker. mdpi.com While direct evidence for this compound as a specific biomarker for AD is still emerging, the broader field of metabolomics is actively searching for such indicators. mdpi.com

Potential Mechanistic Links in Disease Pathophysiology

The mechanisms by which phenylalanine and its metabolites may contribute to neurodegenerative diseases are multifaceted and not yet fully understood.

Parkinson's Disease (PD): The primary pathological feature of PD is the loss of dopaminergic neurons in the substantia nigra. frontiersin.orgnih.gov Phenylalanine is a precursor to tyrosine, which is then converted to L-DOPA and subsequently to dopamine (B1211576). frontiersin.orgnih.gov Alterations in phenylalanine metabolism could therefore directly impact dopamine synthesis. frontiersin.org One hypothesis suggests that high concentrations of phenylalanine might compete with other amino acids for transport across the blood-brain barrier, potentially affecting neurotransmitter synthesis. frontiersin.org Furthermore, ammonia, a by-product of an alternative phenylalanine metabolism pathway, is neurotoxic and can increase oxidative stress in neurons, a known factor in neurodegeneration. nih.gov Oxidative stress and mitochondrial dysfunction are considered key contributors to the neuronal cell death seen in PD. nih.govnih.gov

Alzheimer's Disease (AD): A central aspect of AD pathology is the aggregation of amyloid-beta (Aβ) peptides. acs.org Oxidative stress is also a significant factor in AD. acs.org Some research has explored the role of specific amino acid residues within the Aβ peptide, such as phenylalanine at position 20, in the context of oxidative stress and neurotoxicity. acs.org Phenolic acids, a broad category of plant-derived compounds, have shown neuroprotective effects in preclinical studies by neutralizing reactive oxygen species, preventing Aβ aggregation, and reducing neuro-inflammation. phcogres.com This suggests that compounds with similar structures could have a role in mitigating AD pathology.

Role in Inflammatory and Autoimmune Disorders (e.g., Arthritis)

The metabolism of amino acids is increasingly recognized as a crucial regulator of both innate and adaptive immune responses, which are central to inflammatory and autoimmune diseases like rheumatoid arthritis (RA). nih.govresearchgate.net

Metabolomic studies in RA patients have revealed altered profiles of circulating metabolites, including amino acids, which may reflect the underlying inflammatory processes. nih.gov For example, decreased levels of branched-chain amino acids (valine, leucine, and isoleucine) have been observed in RA patients, which could be due to lower dietary intake or increased consumption by inflamed tissues. nih.gov

While direct research on the specific role of this compound in arthritis is limited, the broader context of altered phenylalanine metabolism in inflammatory conditions is an active area of investigation. Phenylalanine is known to be involved in inflammatory responses. frontiersin.org For instance, in acute respiratory distress syndrome (ARDS), elevated phenylalanine levels have been associated with promoting inflammation by enhancing the innate immune response and inducing the release of pro-inflammatory cytokines. frontiersin.org

In the context of autoimmune diseases like systemic lupus erythematosus (SLE), aberrations in T-cell metabolism, including amino acid metabolism, are linked to the disease's pathophysiology. frontiersin.org T-cells are critical players in the development of organ inflammation in SLE. frontiersin.org The metabolism of amino acids like tryptophan and arginine has been shown to influence T-cell activation, differentiation, and function. researchgate.netfrontiersin.org

Interaction with Xenobiotics and Toxins (e.g., Ochratoxin A)

This compound's structural similarity to L-phenylalanine suggests potential interactions with substances that target phenylalanine metabolic pathways. A notable example is Ochratoxin A (OTA), a mycotoxin produced by various Aspergillus and Penicillium species. wikipedia.orgnih.gov

OTA is a common contaminant in various food products and has been shown to be nephrotoxic, hepatotoxic, and teratogenic. wikipedia.orgnih.gov Its chemical structure consists of an isocoumarin (B1212949) moiety linked to an L-phenylalanine molecule. nih.govscirp.org This structural similarity to phenylalanine is the basis for some of its toxic mechanisms.

OTA acts as a competitive inhibitor of enzymes that use phenylalanine as a substrate. nih.gov Specifically, it has been shown to inhibit phenylalanyl-tRNA synthetase, an enzyme crucial for protein synthesis. nih.gov This inhibition can be reversed by an excess of phenylalanine. wikipedia.org Furthermore, OTA can act as a false substrate for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. nih.govnih.gov Studies have demonstrated that OTA administration can lead to a significant reduction in phenylalanine hydroxylase activity in both the liver and kidney. nih.gov This inhibitory effect can be diminished by the simultaneous administration of L-phenylalanine, highlighting the competitive nature of the interaction. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Biosensors and Probes Utilizing 2-Hydroxy-L-Phenylalanine Chemistry

The development of sensitive and selective biosensors and fluorescent probes for this compound is a burgeoning area of research. Such tools are critical for the real-time monitoring of oxidative stress in biological systems, as this isomer is a key biomarker of hydroxyl radical-induced damage. nih.govmdpi.com Current research efforts are focused on several promising approaches:

Electrochemical Biosensors: These sensors often utilize enzymes like tyrosinase or laccase immobilized on electrode surfaces. nih.govmdpi.com The principle involves the enzymatic oxidation of phenolic compounds, generating a detectable electrical signal. mdpi.comnih.gov While many existing biosensors target L-tyrosine, modifications to the electrode surface with materials like reduced graphene oxide or metallic nanoparticles could enhance selectivity for this compound. researchgate.net The development of electrochemical sensors capable of distinguishing between tyrosine isomers is a key objective. nih.gov

Fluorescent Probes: Novel fluorescent probes are being designed based on the specific chemical reactivity of the ortho-hydroxyl group of this compound. These probes can exhibit a "turn-on" or ratiometric fluorescent response upon selective binding, allowing for visualization and quantification in cellular and tissue samples. nih.govnih.gov For instance, probes derived from L-tyrosine have been shown to act as fluorescent sensors for specific ions, and similar principles could be applied to design probes for this compound. rsc.org

Chemiluminescence-Based Assays: Pulse-UV irradiation-induced chemiluminescence is another promising technique for the selective detection of tyrosine isomers. acs.orgresearchgate.net This method relies on the generation of reactive oxygen species upon UV irradiation of the target molecule, which then react with a luminol (B1675438) derivative to produce a light signal. acs.orgresearchgate.net The high selectivity of this method for L-tyrosine suggests its potential for adaptation to specifically detect this compound. acs.orgresearchgate.net

Future advancements in this area will likely involve the integration of nanomaterials and sophisticated molecular recognition elements to improve the sensitivity, selectivity, and in vivo applicability of these biosensors and probes.

Elucidation of Regulatory Mechanisms Governing this compound Levels In Vivo

Understanding the mechanisms that control the concentration of this compound in living organisms is crucial for deciphering its role in health and disease. Its levels are primarily determined by the balance between its formation via oxidative processes and its subsequent metabolic fate.

The formation of this compound is a direct consequence of oxidative stress, where highly reactive hydroxyl radicals attack L-phenylalanine. nih.gov Therefore, any physiological or pathological condition that elevates reactive oxygen species can lead to an increase in this compound levels.

The clearance and metabolic pathways of this compound are less understood. It is hypothesized that, like its isomer L-tyrosine, it may be a substrate for certain enzymes, although potentially with different affinities and reaction kinetics. Research is ongoing to identify specific enzymes and transport systems that recognize and process this compound. The regulation of these pathways could be a key determinant of cellular resilience to oxidative stress. A deeper understanding of these regulatory networks could unveil novel therapeutic targets for diseases associated with oxidative damage.

Structure-Activity Relationship Studies for Derivatives Incorporating this compound

The incorporation of this compound into peptides and other bioactive molecules presents an opportunity to modulate their biological activity. Structure-activity relationship (SAR) studies are essential to understand how the unique structural and electronic properties of this amino acid influence molecular interactions and function.

The ortho-hydroxyl group of this compound can introduce several key features into a peptide or small molecule derivative:

Enhanced Binding Interactions: The phenolic hydroxyl group can participate in hydrogen bonding with receptors or enzyme active sites, potentially increasing binding affinity and specificity.

Modified Physicochemical Properties: The introduction of a hydroxyl group increases the polarity of the phenylalanine side chain, which can influence solubility, membrane permeability, and pharmacokinetic properties of the parent molecule.

Antioxidant Activity: The phenolic group of tyrosine and its isomers can act as a radical scavenger. mdpi.com Incorporating this compound into peptides can therefore enhance their antioxidant properties. mdpi.com

SAR studies on peptides containing this compound are still in their early stages. Future research will likely involve the systematic synthesis of derivative libraries and their evaluation in various biological assays to establish clear relationships between the position and context of the this compound residue and the resulting biological activity. mdpi.comnih.govnih.govnih.gov

Computational and Modeling Approaches for this compound Interactions

Computational and molecular modeling techniques are powerful tools for investigating the interactions of this compound at the atomic level. These methods can provide insights that are often difficult to obtain through experimental approaches alone.

Molecular Docking: This technique can be used to predict the binding mode of this compound or its derivatives within the active site of an enzyme or the binding pocket of a receptor. This can help to rationalize observed biological activities and guide the design of new molecules with improved properties.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of this compound in detail. nih.govjbnu.ac.krresearchgate.netbohrium.comorientjchem.orgresearchgate.net This includes calculating properties like electrostatic potential, orbital energies, and reactivity indices, which can help to understand its chemical reactivity and interaction patterns. nih.govjbnu.ac.krresearchgate.netbohrium.comorientjchem.orgresearchgate.net

By combining these computational approaches, researchers can build comprehensive models of how this compound interacts with biological systems, paving the way for the rational design of novel therapeutics and diagnostic tools.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity of 2-Hydroxy-L-Phenylalanine in laboratory settings?

  • Methodology : Thin-layer chromatography (TLC) is widely used to assess purity. For example, dissolve 0.10 g of the compound in water (25 mL) as the sample solution, dilute to create a standard solution, and compare spot intensities after ninhydrin staining. This method detects impurities at ≤0.1% .
  • Additional tests include chloride, sulfate, and ammonium assays using standardized control solutions to quantify residual ions .

Q. How should this compound be stored to maintain stability during experiments?

  • Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid exposure to light and moisture, as hydroxyl and amino groups are prone to degradation . Safety data sheets recommend labeling for "industry/research use only" and consulting institutional guidelines for disposal .

Q. What synthetic routes are available for this compound?

  • A common method involves formylation or hydroxylation of L-phenylalanine precursors. For example, reacting L-phenylalanine with hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) under controlled pH conditions. Alternative routes include enzymatic modification or solid-phase peptide synthesis for derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

  • Data Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design biases. For example, inconsistencies in antioxidant activity may arise from variations in cell models (e.g., in vitro vs. in vivo) or assay conditions (e.g., ROS quantification methods). Cross-validate findings using orthogonal techniques like HPLC-MS to confirm metabolite profiles .

Q. What are the best practices for designing in vivo studies involving this compound?

  • Follow NIH preclinical guidelines:

  • Dosage : Use pharmacokinetic data to determine species-specific doses (e.g., murine models require 5–10× scaling from in vitro IC₅₀ values).
  • Controls : Include sham and vehicle controls to isolate compound effects.
  • Ethics : Obtain institutional animal care committee approval and document compliance with ARRIVE 2.0 guidelines .

Q. How does the hydroxyl group at the 2-position influence the compound’s interaction with enzymatic targets compared to L-Phenylalanine?

  • Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with enzymes like phenylalanine hydroxylase, altering substrate specificity. Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays can map binding affinities. Compare with analogs like 2-Hydroxy-3-Methoxy-DL-Phenylalanine to isolate electronic vs. steric effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Optimization :

  • Use high-purity starting materials (≥99% L-phenylalanine) and monitor reaction progress via real-time NMR or FTIR.
  • Implement quality control checkpoints (e.g., intermediate purity assays) and statistical process control (SPC) charts to identify deviations .

Methodological Considerations for Data Interpretation

Q. How should researchers handle non-linear dose-response curves in this compound toxicity assays?

  • Fit data to Hill-slope models or logistic regression to identify EC₅₀/LC₅₀ values. For biphasic responses, consider antagonist/allosteric effects or assay interference (e.g., compound aggregation). Validate with alternative assays like MTT vs. ATP luminescence .

Q. What statistical approaches are recommended for multi-omics studies involving this compound metabolites?

  • Use multivariate analysis (PCA, PLS-DA) to cluster metabolic pathways impacted by the compound. Pair with false discovery rate (FDR) corrections for high-throughput datasets (e.g., proteomics/transcriptomics). Open-source tools like MetaboAnalyst 5.0 facilitate pathway enrichment analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.